2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 20100-23-6
VCID: VC15813157
InChI: InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C15H13FN2
Molecular Weight: 240.27 g/mol

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

CAS No.: 20100-23-6

Cat. No.: VC15813157

Molecular Formula: C15H13FN2

Molecular Weight: 240.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole - 20100-23-6

Specification

CAS No. 20100-23-6
Molecular Formula C15H13FN2
Molecular Weight 240.27 g/mol
IUPAC Name 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole
Standard InChI InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18)
Standard InChI Key HNKGDCNXFFBBPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole scaffold fused with a benzene ring, substituted at position 2 with a 4-fluorophenyl group and at positions 5 and 6 with methyl groups. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing electronic interactions with biological targets . The methyl groups at positions 5 and 6 contribute to steric effects, modulating binding affinity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H13FN2\text{C}_{15}\text{H}_{13}\text{FN}_2
Molecular Weight240.27 g/mol
CAS Number20100-23-6
Substituents4-Fluorophenyl (C2), Methyl (C5, C6)

X-ray crystallography of structurally analogous compounds, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, confirms the planar arrangement of the benzimidazole core and the orthogonal orientation of the 4-fluorophenyl group relative to the imidazole ring . This spatial configuration is critical for interactions with enzyme active sites, such as 17β-HSD10 .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves cyclization reactions using substituted o-phenylenediamine derivatives. A representative protocol involves:

  • Condensation: Reacting 3,5-dimethyl-1,2-phenylenediamine with 4-fluorobenzaldehyde in dimethylformamide (DMF) and acetic acid at 85°C for 6 hours .

  • Cyclization: Facilitating ring closure under acidic conditions to form the benzimidazole core.

  • Purification: Isolating the product via silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) .

This method yields the target compound with a 51% efficiency, as reported for analogous derivatives .

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for confirming molecular structure. For example:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): Signals at δ 2.41–2.37 ppm correspond to methyl protons, while aromatic protons resonate between δ 7.04–8.09 ppm .

  • X-ray diffraction: Analyses of related compounds, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, reveal bond lengths of 1.32–1.38 Å for the imidazole ring and dihedral angles of 85° between the benzimidazole and fluorophenyl groups .

Pharmacological Applications

Neuropharmacology: GABA-A Receptor Modulation

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits positive allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition . Key findings include:

  • Binding affinity: Derivatives with a 6-methyl substitution show pKipK_i values of 5.53–5.39, comparable to benzodiazepines .

  • Metabolic stability: The 4-fluorophenyl group reduces oxidative metabolism, with 90% of the parent compound remaining after 120 minutes in human liver microsomes .

Table 2: Pharmacokinetic Profile of Selected Derivatives

CompoundMetabolic Stability (% remaining)GABA-A pKipK_i
2-(4-Fluorophenyl)-6-methyl90%5.53
2-(4-Fluorophenyl)-5-methyl75%4.89

Alzheimer’s Disease: 17β-HSD10 Inhibition

17β-HSD10, implicated in amyloid-β toxicity, is inhibited by 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole derivatives. Compound 33 (IC50_{50} = 1.65 ± 0.55 μM) reduces cognitive impairment in murine models, as evidenced by Morris water maze trials .

Comparative Analysis with Related Compounds

Structural Analogues

Modifications to the benzimidazole scaffold significantly alter biological activity:

Table 3: Activity of Benzimidazole Derivatives

CompoundSubstituentsBiological Activity
2-(4-Chlorophenyl)-5,6-dimethylCl at C4, CH3 at C5/6Antimicrobial
2-(4-Fluorophenyl)-6-methylF at C4, CH3 at C6GABA-A modulation
2-Phenyl-1H-benzimidazoleUnsubstituted phenyl17β-HSD10 inhibition (IC50_{50} = 8.2 μM)

Fluorine substitution enhances metabolic stability compared to chlorine, while methyl groups at C5/6 optimize steric interactions with target proteins .

Future Directions

Further research should prioritize:

  • In vivo toxicology studies to assess long-term safety.

  • Crystallographic studies of 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole complexed with 17β-HSD10 or GABA-A receptors.

  • Structure-activity relationship (SAR) optimization to improve potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator